Cas no 2138566-74-0 (1-(2-cyclopropoxyethoxy)-2-iodocyclohexane)

1-(2-cyclopropoxyethoxy)-2-iodocyclohexane Chemical and Physical Properties
Names and Identifiers
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- 1-(2-cyclopropoxyethoxy)-2-iodocyclohexane
- 2138566-74-0
- EN300-1136499
-
- Inchi: 1S/C11H19IO2/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9/h9-11H,1-8H2
- InChI Key: JIRITSINRCVQKG-UHFFFAOYSA-N
- SMILES: IC1CCCCC1OCCOC1CC1
Computed Properties
- Exact Mass: 310.04298g/mol
- Monoisotopic Mass: 310.04298g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 18.5Ų
1-(2-cyclopropoxyethoxy)-2-iodocyclohexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1136499-10.0g |
1-(2-cyclopropoxyethoxy)-2-iodocyclohexane |
2138566-74-0 | 10g |
$5528.0 | 2023-06-09 | ||
Enamine | EN300-1136499-2.5g |
1-(2-cyclopropoxyethoxy)-2-iodocyclohexane |
2138566-74-0 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1136499-5.0g |
1-(2-cyclopropoxyethoxy)-2-iodocyclohexane |
2138566-74-0 | 5g |
$3728.0 | 2023-06-09 | ||
Enamine | EN300-1136499-0.1g |
1-(2-cyclopropoxyethoxy)-2-iodocyclohexane |
2138566-74-0 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1136499-1.0g |
1-(2-cyclopropoxyethoxy)-2-iodocyclohexane |
2138566-74-0 | 1g |
$1286.0 | 2023-06-09 | ||
Enamine | EN300-1136499-0.25g |
1-(2-cyclopropoxyethoxy)-2-iodocyclohexane |
2138566-74-0 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
Enamine | EN300-1136499-0.5g |
1-(2-cyclopropoxyethoxy)-2-iodocyclohexane |
2138566-74-0 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1136499-0.05g |
1-(2-cyclopropoxyethoxy)-2-iodocyclohexane |
2138566-74-0 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
Enamine | EN300-1136499-10g |
1-(2-cyclopropoxyethoxy)-2-iodocyclohexane |
2138566-74-0 | 95% | 10g |
$4545.0 | 2023-10-26 | |
Enamine | EN300-1136499-1g |
1-(2-cyclopropoxyethoxy)-2-iodocyclohexane |
2138566-74-0 | 95% | 1g |
$1057.0 | 2023-10-26 |
1-(2-cyclopropoxyethoxy)-2-iodocyclohexane Related Literature
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
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2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
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Stephen Caddick RSC Adv., 2013,3, 14975-14978
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
Additional information on 1-(2-cyclopropoxyethoxy)-2-iodocyclohexane
1-(2-Cyclopropoxyethoxy)-2-Iodocyclohexane: A Comprehensive Overview
The compound 1-(2-cyclopropoxyethoxy)-2-iodocyclohexane, identified by the CAS number 2138566-74-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a cyclohexane ring with an iodine substituent and a cyclopropoxyethoxy group. The presence of these functional groups makes it a versatile building block for further chemical modifications and syntheses.
Recent studies have highlighted the importance of such compounds in the field of organic synthesis, particularly in the development of bioactive molecules. The cyclopropoxy group, known for its strained ring system, contributes to the molecule's reactivity and stability. This feature makes it an attractive candidate for use in drug discovery programs, where structural diversity is crucial for achieving desired pharmacological properties.
In terms of synthesis, 1-(2-cyclopropoxyethoxy)-2-iodocyclohexane can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. The iodine atom at the 2-position of the cyclohexane ring serves as a reactive site for further functionalization, enabling the attachment of other groups to create more complex structures. This modular approach to synthesis aligns with current trends in medicinal chemistry, where flexibility and efficiency are highly valued.
The compound's stability under various reaction conditions has been extensively studied, with findings indicating that it maintains its integrity under mild to moderate reaction conditions. This property is advantageous in large-scale syntheses, where robustness and scalability are essential. Additionally, the compound's solubility characteristics have been optimized for use in both organic and aqueous environments, further enhancing its utility in diverse chemical processes.
From an applications perspective, 1-(2-cyclopropoxyethoxy)-2-iodocyclohexane has shown promise in the development of advanced materials. Its unique electronic properties make it a candidate for use in semiconductors and other high-tech applications. Furthermore, its ability to form stable complexes with metal ions has opened new avenues for research in coordination chemistry and catalysis.
In conclusion, the compound CAS No. 2138566-74-0, or 1-(2-cyclopropoxyethoxy)-2-iodocyclohexane, represents a valuable addition to the arsenal of organic compounds available for research and development. Its versatile structure, combined with its favorable chemical properties, positions it as a key player in advancing both academic and industrial projects across multiple disciplines.
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